Crotyl alcohol
Overview
Description
Crotyl alcohol, also known as crotonyl alcohol or (2E)-but-2-en-1-ol, is an unsaturated alcohol with the chemical formula C₄H₈O. It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents. This compound exists in two isomeric forms: cis and trans .
Mechanism of Action
Target of Action
Crotyl alcohol, also known as Crotonyl alcohol, is an unsaturated alcohol . It is primarily used as a starting material in the synthesis of antitumor agents . .
Mode of Action
It is known that this compound can react with the acidic protons of aldehydes to form alcohols . This reaction involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .
Biochemical Pathways
It is known that this compound can be used as a precursor in the total synthesis of discodermolide , an antitumor agent.
Pharmacokinetics
It is known that this compound is a colourless liquid that is moderately soluble in water and miscible with most organic solvents . These properties may influence its bioavailability.
Result of Action
It is known that this compound can be used as a starting material in the synthesis of antitumor agents , suggesting that it may have indirect antitumor effects.
Action Environment
It is known that this compound is a colourless liquid that is moderately soluble in water and miscible with most organic solvents . These properties suggest that it may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
Crotyl alcohol can be used as a starting material in the synthesis of antitumor agents such as 14-azacamptothecin . It can also be used as a precursor in the total synthesis of discodermolide . In kinetic studies, this compound was readily oxidized by equine liver alcohol dehydrogenase .
Cellular Effects
In mouse hepatocytes, this compound produced marked time- and concentration-dependent cell killing as well as pronounced glutathione depletion . Both cytotoxicity and glutathione loss were abolished by the alcohol dehydrogenase inhibitor 4-methylpyrazole, indicating an oxidation product mediated these effects .
Molecular Mechanism
Crotylation readily occurs with alkoxy boronates to form crotylboronates . Crotylboronates are useful reagents in the formation of crotyl alcohols. They react with the acidic protons of aldehydes to form alcohols . The mechanism involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .
Temporal Effects in Laboratory Settings
It is known that this compound can be selectively oxidized to crotonaldehyde at room temperature in base-free conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that animal models have been used to study excessive levels of alcohol consumption .
Metabolic Pathways
This compound can be formed enzymatically from an unsaturated precursor, crotonaldehyde . This is analogous to the way allyl alcohol is converted in vivo to its toxic oxidation product, acrolein .
Transport and Distribution
It is known that this compound is a colorless liquid that is moderately soluble in water and miscible with most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotyl alcohol can be synthesized through the hydrogenation of crotonaldehyde. This process involves the selective hydrogenation of the carbonyl group in crotonaldehyde to form this compound . The reaction typically employs catalysts such as platinum-tin on silica (Pt-Sn/SiO₂) to achieve high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced by the Meerwein-Ponndorf-Verley reduction of crotonaldehyde. This method involves the reduction of crotonaldehyde using aluminum isopropoxide as a catalyst in isopropanol, resulting in the formation of this compound .
Types of Reactions:
Oxidation: this compound undergoes selective oxidation to form crotonaldehyde.
Reduction: this compound can be reduced to butanol using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Palladium catalysts, oxygen, and mild temperatures are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas and metal catalysts such as platinum or palladium are used for the reduction of this compound.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Crotonaldehyde
Reduction: Butanol
Substitution: Halogenated crotyl derivatives
Scientific Research Applications
Crotyl alcohol has several applications in scientific research and industry:
Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving unsaturated alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Comparison with Similar Compounds
Crotyl alcohol can be compared with other similar compounds such as allyl alcohol, crotonaldehyde, and crotonic acid:
Allyl Alcohol: Both this compound and allyl alcohol are unsaturated alcohols, but this compound has an additional carbon-carbon double bond, making it more reactive in certain chemical reactions.
Crotonaldehyde: Crotonaldehyde is the aldehyde form of this compound. While this compound is an alcohol, crotonaldehyde contains a carbonyl group, making it more prone to oxidation reactions.
Crotonic Acid: Crotonic acid is the carboxylic acid form of this compound. It has a carboxyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.
Properties
IUPAC Name |
(E)-but-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASXYBKJHWFMY-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883409 | |
Record name | 2-Buten-1-ol, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
Record name | Crotyl alcohol | |
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CAS No. |
504-61-0, 6117-91-5 | |
Record name | trans-Crotyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |
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Record name | Crotyl alcohol, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |
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Record name | Crotyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-ol, (2E)- | |
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Record name | 2-Buten-1-ol | |
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Record name | 2-Buten-1-ol, (2E)- | |
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Record name | (E)-2-buten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | But-2-en-1-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |
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Record name | CROTYL ALCOHOL, (E)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of crotyl alcohol?
A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound can be identified through various spectroscopic methods. For instance, metastable de-excitation spectroscopy (MDS) reveals distinct features associated with its molecular orbitals, including emissions from the hydrocarbon skeleton, the O n nonbonding, and C=C π states. [] These features differ from its oxidized counterpart, crotonaldehyde. []
Q3: What is the significance of this compound in catalysis?
A3: this compound serves as a valuable probe molecule in catalysis research. For example, it helps in understanding the mechanisms of selective hydrogenation reactions over various catalysts. [, , , , ]
Q4: Can you elaborate on the selective hydrogenation of crotonaldehyde to this compound?
A4: This reaction is a prominent area of research in heterogeneous catalysis. Studies demonstrate that catalysts like Pt-Sn/BN exhibit good selectivity towards this compound formation from crotonaldehyde. [] The selectivity is attributed to the presence of Snn+ acting as Lewis acid sites, which preferentially adsorb and activate the C=O bond in crotonaldehyde. []
Q5: What other catalytic reactions involve this compound?
A5: this compound is also utilized in dehydration reactions to produce 1,3-butadiene, an important industrial chemical, using solid acid catalysts such as silica-alumina. [] Researchers found that catalyst deactivation occurs primarily due to water adsorption rather than coke formation. []
Q6: How does the choice of catalyst impact the selectivity of reactions involving this compound?
A6: Catalyst selection significantly influences reaction pathways. For instance, while Pd catalysts favor the hydrogenation of the C=C bond in crotonaldehyde, Ir catalysts yield both this compound and butanal. []
Q7: Are there any insights into the adsorption behavior of this compound on metal surfaces?
A8: Yes, studies utilizing metastable de-excitation spectroscopy (MDS) and Density Functional Theory (DFT) calculations reveal that this compound prefers to adsorb on Pd(111) with both the C=C and O bonds nearly parallel to the surface at low temperatures. []
Q8: How do structural modifications of this compound affect its reactivity?
A9: Research suggests that the presence of the conjugated C=C bond in this compound significantly influences its adsorption and reactivity compared to saturated alcohols. [, ] This difference in reactivity highlights the importance of the conjugated system in its chemical behavior.
Q9: Are there challenges associated with the stability of this compound?
A10: One challenge encountered during the dehydration of this compound to 1,3-butadiene is the deactivation of the silica-alumina catalyst due to water adsorption. [] This finding emphasizes the need to consider water sensitivity during this compound applications.
Q10: What is known about the metabolism and toxicity of this compound?
A11: Studies show that rats metabolize this compound, crotonaldehyde, and crotyl phosphate to 3-hydroxy-1-methylpropylmercapturic acid and 2-carboxy-1-methylethylmercapturic acid. [] This metabolic pathway suggests a potential detoxification route for this compound in vivo.
Q11: How can the products of reactions involving this compound be analyzed?
A12: Gas-liquid chromatography (GLC) enables the separation and quantification of cis- and trans-crotyl alcohol isomers in reaction mixtures. [] This technique provides a reliable method to determine the isomeric composition of products.
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